molecular formula C10H13N B13741390 (E)-5-(But-2-enyl)-2-methylpyridine CAS No. 26091-11-2

(E)-5-(But-2-enyl)-2-methylpyridine

Cat. No.: B13741390
CAS No.: 26091-11-2
M. Wt: 147.22 g/mol
InChI Key: BLUFNCNDYMJKFL-ONEGZZNKSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and the ability to participate in various chemical reactions, making it a privileged scaffold in drug discovery. nih.gov The substitution pattern on the pyridine ring can significantly influence the molecule's physical, chemical, and biological properties.

Unique Structural Attributes and Research Relevance of the (E)-But-2-enyl Stereoisomer and 2-Methyl Moiety

The structure of (E)-5-(But-2-enyl)-2-methylpyridine possesses two key features that define its potential for further study. The 2-methyl group , also known as a picoline moiety, can influence the reactivity of the pyridine ring and provide a handle for further synthetic modifications. wikipedia.org

The (E)-but-2-enyl side chain introduces stereochemistry into the molecule. The "(E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond. The geometry of this alkenyl group can be crucial for its interaction with biological targets or for its role in stereoselective reactions. The reactivity of the butenyl group, with its double bond, offers a site for various chemical transformations, such as addition or oxidation reactions.

Overview of Current Academic Inquiry and Unexplored Research Avenues Pertaining to this compound

Currently, there is a notable absence of dedicated academic or industrial research focused specifically on this compound. Its existence is documented in chemical databases, but detailed studies on its synthesis, reactivity, and potential applications are yet to be published.

This lack of specific research presents several unexplored research avenues :

Novel Synthetic Methodologies: While general methods for the synthesis of substituted pyridines exist, developing a stereoselective synthesis specifically for this compound would be a valuable contribution. This could involve cross-coupling reactions or other modern synthetic techniques to control the stereochemistry of the butenyl group.

Biological Activity Screening: Given the prevalence of pyridine derivatives in pharmaceuticals, screening this compound for various biological activities (e.g., anticancer, antimicrobial, or as a modulator of specific enzymes or receptors) could reveal new therapeutic potentials. nih.govnih.gov A recent study on 2-methyl-5-(1H-pyrazol-4-yl)pyridines as promising M4 mAChR positive allosteric modulators for neurocognitive disorders highlights the potential of this substitution pattern. monash.edu

Chemical Reactivity Studies: A thorough investigation of the reactivity of the butenyl side chain and the pyridine ring would provide a deeper understanding of the molecule's chemical behavior and its potential as a synthetic intermediate for more complex molecules.

Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand for metal ions. Exploring the coordination chemistry of this compound could lead to the development of new catalysts or functional materials.

Chemical Compound Information

Compound Name
This compound
Pyridine
2-Methylpyridine (B31789) (2-Picoline)
2-Methyl-5-(1H-pyrazol-4-yl)pyridine

Chemical Properties of this compound

PropertyValueSource
IUPAC Name 5-[(E)-but-2-enyl]-2-methylpyridine nih.gov
Molecular Formula C₁₀H₁₃N nih.gov
Molecular Weight 147.22 g/mol nih.gov
CAS Number 26091-11-2 nih.gov
InChIKey BLUFNCNDYMJKFL-ONEGZZNKSA-N nih.gov
Canonical SMILES CC/C=C/CC1=CN=C(C=C1)C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26091-11-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

5-[(E)-but-2-enyl]-2-methylpyridine

InChI

InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3+

InChI Key

BLUFNCNDYMJKFL-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC1=CN=C(C=C1)C

Canonical SMILES

CC=CCC1=CN=C(C=C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for E 5 but 2 Enyl 2 Methylpyridine and Its Precursors

Regioselective Construction of the Pyridine (B92270) Core Featuring C2-Methyl Substitution

The synthesis of the 2-methylpyridine (B31789) scaffold is the foundational step. Achieving the desired substitution pattern requires either building the ring from acyclic precursors through pyridoannulation or functionalizing a pre-existing pyridine ring.

Strategies for Pyridoannulation with Specific Substitution Patterns

Pyridoannulation, the de novo construction of the pyridine ring, offers a direct route to specifically substituted pyridines. Classical methods, such as the Chichibabin pyridine synthesis, involve the condensation of aldehydes, ketones, and ammonia (B1221849), and can be adapted to produce 2,5-disubstituted pyridines orgsyn.org.

More contemporary approaches utilize transition-metal catalysis to construct the heterocyclic core with high regioselectivity. For instance, rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes provides a powerful method for generating polysubstituted pyridines nih.gov. By selecting appropriate starting materials, this method can be tailored to yield a pyridine ring with a methyl group at the C2 position and a functional handle at C5, suitable for further elaboration. Another innovative approach involves a ruthenium-catalyzed [2+2] heterocycloaddition between pyridine and a vinylidene complex, which, while primarily functionalizing the C2 position, demonstrates the power of metal-mediated strategies in pyridine synthesis nih.gov. These methods highlight a shift towards building complexity directly from simple, acyclic precursors.

Design and Synthesis of Precursors for 2-Methylpyridine Functionalization

To install the butenyl side chain at a specific location, a precursor molecule—a 2-methylpyridine bearing a reactive functional group at the C5 position—must be synthesized. The choice of functional group is dictated by the subsequent C-C bond-forming strategy.

For cross-coupling reactions, a common and effective precursor is a 5-halo-2-methylpyridine (e.g., 5-bromo- or 5-iodo-2-methylpyridine). Synthesizing this intermediate can be challenging due to the electronic nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C3 position youtube.com. However, halogenation can be achieved under forcing conditions or through multi-step sequences involving activation of the pyridine ring, for example, via N-oxide formation.

For olefination reactions, the key precursor is 5-formyl-2-methylpyridine . This aldehyde can be prepared through the oxidation of the corresponding alcohol, 2-methyl-5-(hydroxymethyl)pyridine, or directly from 5-bromo-2-methylpyridine (B113479) via lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The oxidation of a hydroxymethyl group to an aldehyde on a pyridine ring can be accomplished using reagents like chromium trioxide in pyridine prepchem.com.

Stereoselective Installation of the (E)-But-2-enyl Side Chain at C5 of the Pyridine Ring

With a suitable precursor in hand, the next critical phase is the introduction of the (E)-but-2-enyl side chain. This requires a C-C bond-forming reaction that proceeds with high stereoselectivity to yield the desired (E)-isomer.

Palladium-Catalyzed Cross-Coupling Approaches for Alkenylation at C5

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C(sp²)–C(sp²) bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly well-suited for this transformation youtube.com.

In this context, a 5-halo-2-methylpyridine serves as the electrophilic partner. It can be coupled with an organoboron reagent such as (E)-but-2-en-1-ylboronic acid or its corresponding boronic ester derivatives (e.g., pinacol (B44631) ester). These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂, and require a base (e.g., K₂CO₃, Na₃PO₄) to facilitate the transmetalation step nih.govresearchgate.netlookchem.com. The reaction generally proceeds with retention of the alkene geometry, making it an excellent method for controlling the stereochemistry of the final product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionRole
Pyridine Substrate 5-Bromo-2-methylpyridineElectrophile
Boron Reagent (E)-but-2-en-1-ylboronic acidNucleophile
Catalyst Pd(dppf)Cl₂ (1-5 mol%)Catalyst Precursor
Base K₂CO₃, Na₃PO₄, or Cs₂CO₃Activates Boron Reagent
Solvent Dioxane/Water, Toluene, or DMFReaction Medium
Temperature 80-110 °CThermal Energy

Alternative Olefination Methodologies for (E)-But-2-enyl Moiety Formation

An alternative to cross-coupling is to form the carbon-carbon double bond directly through an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method that reacts a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene wikipedia.orgslideshare.net.

This strategy utilizes 5-formyl-2-methylpyridine as the carbonyl component. The aldehyde is reacted with the carbanion generated by deprotonating a phosphonate (B1237965) ester, such as diethyl ethylphosphonate , with a suitable base (e.g., NaH, NaOMe, or KHMDS) nrochemistry.comorganic-chemistry.org. A significant advantage of the HWE reaction with stabilized phosphonate ylides is its strong intrinsic preference for forming the thermodynamically more stable (E)-alkene, making it an ideal choice for synthesizing the target compound with high stereoselectivity.

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Components

ComponentExample Reagent/ConditionRole
Carbonyl Substrate 5-Formyl-2-methylpyridineElectrophile
Phosphonate Reagent Diethyl ethylphosphonateYlide Precursor
Base NaH, KHMDS, or LiCl/DBUDeprotonation of Phosphonate
Solvent THF, DME, or TolueneReaction Medium
Temperature -78 °C to Room TemperatureReaction Control

Novel and Sustainable Synthetic Pathways to (E)-5-(But-2-enyl)-2-methylpyridine

Recent advancements in organic synthesis have paved the way for novel and sustainable routes to substituted pyridines, moving beyond traditional condensation reactions. These modern approaches often employ catalytic systems to achieve higher efficiency and selectivity under milder conditions.

One of the key precursors to the title compound is 2-methyl-5-ethylpyridine. Traditional syntheses of 2-methyl-5-ethylpyridine involve the reaction of acetaldehyde (B116499) with ammonium (B1175870) salts or paraldehyde (B1678423) with ammonia at high temperatures and pressures. google.comorgsyn.org While effective, these methods often require harsh conditions. More contemporary and sustainable approaches focus on catalytic C-C bond formation, such as cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions like Negishi and Stille couplings are powerful tools for creating C-C bonds on the pyridine ring with high functional group tolerance. orgsyn.orgacs.org These reactions could be employed to couple a butenyl group at the 5-position of a pre-functionalized 2-methylpyridine derivative.

Another innovative strategy is the direct C-H functionalization of the pyridine ring, which avoids the need for pre-halogenated starting materials. nih.gov Rhodium-catalyzed C-H bond functionalization, for example, allows for the synthesis of highly substituted pyridines from ketoximes and terminal alkynes. nih.gov Such methods represent a more atom-economical approach to constructing the desired scaffold.

Furthermore, multicomponent reactions (MCRs) have emerged as a green and efficient strategy for synthesizing highly substituted pyridines in a single step from simple starting materials. researchgate.net Microwave-assisted MCRs, in particular, can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.netacs.org The application of magnetically recoverable nanocatalysts in these reactions further enhances their sustainability by allowing for easy separation and reuse of the catalyst. rsc.org

A plausible synthetic route to this compound could involve the synthesis of 2-methyl-5-ethylpyridine followed by dehydrogenation to 2-methyl-5-vinylpyridine. google.com Subsequent isomerization or a direct cross-coupling of a suitable 5-halo-2-methylpyridine with a butenylating agent using palladium or nickel catalysis would yield the target molecule.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives researchgate.netacs.org
MethodReaction TimeYieldConditions
Conventional Heating6-9 hours71-88%Reflux in ethanol
Microwave Irradiation2-7 minutes82-94%Ethanol

Catalytic Asymmetric Synthesis Strategies for Enantiomeric Purity (if applicable to derivatives)

While this compound itself is not chiral, derivatives of this compound could possess stereogenic centers, making catalytic asymmetric synthesis a relevant consideration for accessing enantiomerically pure products. The development of chiral pyridine-derived ligands has been a significant focus in asymmetric catalysis. rsc.orgacs.orgacs.org

For instance, if a derivative of the target compound were to have a chiral center in the butenyl side chain, its synthesis could potentially be achieved through an asymmetric cross-coupling reaction employing a chiral palladium or nickel catalyst. The design of tunable chiral pyridine ligands that can effectively control the stereochemical outcome of such reactions is an active area of research. acs.orgacs.org

Another approach could involve the asymmetric hydrogenation of the double bond in the butenyl side chain of a precursor, using a chiral transition metal catalyst, such as iridium or ruthenium, complexed with a chiral ligand. rsc.org This would introduce two new stereocenters, and the diastereoselectivity would be crucial.

The pyridine nitrogen itself can act as a directing group in C-H activation reactions. The use of a chiral catalyst could, in principle, enable enantioselective functionalization of the side chain at a position alpha to the pyridine ring. While the development of broadly applicable chiral pyridine units has been challenging, recent progress has led to new ligand frameworks that have shown promise in a variety of asymmetric transformations, including C-H borylation. acs.orgacs.org These advancements open up the possibility of creating a wide range of chiral pyridine-containing molecules with high enantiomeric purity.

Flow Chemistry and Continuous Synthesis Protocols for Pyridine Scaffolds

Flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. youtube.comyoutube.com The application of flow chemistry to the synthesis of pyridine scaffolds is a growing area of interest. researchgate.netresearchgate.net

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. youtube.com For the synthesis of pyridines, flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates.

A notable example is the α-methylation of substituted pyridines to produce 2-methylpyridines using a continuous flow setup with a packed-bed reactor containing a Raney® nickel catalyst. researchgate.net This method offers a greener and more efficient alternative to traditional batch protocols. researchgate.net Such a strategy could be integrated into a multi-step flow synthesis of this compound.

Furthermore, flow chemistry can be combined with other enabling technologies such as microwave irradiation, photochemistry, and immobilized catalysts to create highly efficient and automated synthetic workflows. acs.org The development of a continuous flow process for the synthesis of this compound would likely involve the telescoping of several reaction steps, minimizing the need for isolation and purification of intermediates. acs.org

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis youtube.comyoutube.com
FeatureAdvantageRelevance to Pyridine Synthesis
Precise ControlImproved yield and selectivityControl over exothermic reactions and regioselectivity.
Enhanced SafetySafe handling of hazardous reagentsAllows for the use of reactive intermediates in a controlled manner.
ScalabilityFrom milligrams to kilogramsFacilitates production for industrial applications.
AutomationHigh-throughput synthesis and optimizationEfficient generation of pyridine libraries and optimization of reaction conditions.

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to align with these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Catalytic C-H activation and multicomponent reactions are excellent examples of atom-economical approaches to pyridine synthesis. researchgate.netacsgcipr.org

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The use of greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions, is highly desirable. nih.govresearchgate.net Microwave-assisted synthesis can often be performed with reduced solvent volumes or in the absence of a solvent. researchgate.netacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. The development of highly active and selective catalysts, particularly those based on abundant and non-toxic metals like iron or copper, is a key area of green chemistry research. acsgcipr.org The use of magnetically recoverable catalysts further enhances the green credentials of a process by simplifying catalyst recycling. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can significantly lower energy usage by reducing reaction times from hours to minutes. nih.govresearchgate.net Flow chemistry also contributes to energy efficiency through better heat transfer.

By integrating these green chemistry principles into the design of a synthetic route for this compound, it is possible to develop a process that is not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of E 5 but 2 Enyl 2 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. The presence of the 2-methyl and 5-(E)-but-2-enyl substituents further modulates this reactivity, influencing the rate and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine nitrogen deactivates the ring towards electrophiles, making these reactions challenging. When they do occur, substitution is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In (E)-5-(but-2-enyl)-2-methylpyridine, the 2-methyl group is a weak activating group, while the 5-(E)-but-2-enyl group is also generally considered to be weakly activating. The directing effects of these substituents on the pyridine ring are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
2-Methyl2Weakly Activating (Inductive)Ortho, Para (directs to 3- and 6-)
5-(E)-But-2-enyl5Weakly ActivatingOrtho, Para (directs to 4- and 6-)
Pyridine Nitrogen1Deactivating (Inductive & Mesomeric)Meta (directs to 3- and 5-)

Considering these influences, electrophilic attack is most likely to occur at the C-3 or C-6 positions. The C-3 position is favored by the directing effect of the 2-methyl group and the inherent reactivity pattern of the pyridine ring. The C-6 position is influenced by both the 2-methyl and 5-butenyl groups. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the 2-, 4-, and 6-positions due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate. libretexts.org For this compound, the positions most susceptible to nucleophilic attack are C-4 and C-6. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized anionic intermediate, followed by the departure of a leaving group. libretexts.orgnih.gov For this specific molecule, a nucleophilic substitution would require the presence of a suitable leaving group on the ring, which is not present in the parent structure. However, should a derivative with a leaving group at the C-4 or C-6 position be used, nucleophilic substitution would be a viable transformation pathway.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgresearchgate.netyoutube.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgresearchgate.netyoutube.com

In the case of substituted pyridines, the pyridine nitrogen itself can act as a directing group, although it is generally a weak one. The presence of other substituents can significantly influence the regioselectivity of the metalation. For this compound, the 2-methyl group does not typically function as a strong DMG. However, the pyridine nitrogen can direct lithiation to the C-2 and C-6 positions. Since the C-2 position is already substituted, deprotonation would be expected at the C-6 position.

Alternatively, the introduction of a potent DMG onto the molecule could provide more precise control over the site of metalation. For instance, conversion of the methyl group to a stronger DMG, such as a pivaloyloxymethyl group, or introduction of a DMG at another position on the ring would allow for highly regioselective lithiation and subsequent reaction with various electrophiles.

The general principle of DoM involves the following steps:

Coordination of an organolithium reagent (e.g., n-butyllithium) to the DMG.

Deprotonation of the ortho-proton, forming a lithiated intermediate.

Quenching of the lithiated species with an electrophile.

This strategy provides a versatile route to a wide range of substituted pyridines that might be difficult to access through classical electrophilic substitution reactions.

Reactions Involving the (E)-But-2-enyl Side Chain

The (E)-but-2-enyl side chain is a versatile functional group that can undergo a variety of chemical transformations, including reactions at the double bond and at the allylic positions.

The double bond of the butenyl side chain is susceptible to a range of stereospecific addition reactions. The stereochemistry of the starting (E)-alkene often dictates the stereochemistry of the product.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The reaction is stereospecific, meaning that the (E)-configuration of the alkene would result in a specific stereoisomer of the epoxide. youtube.commdpi.com

Dihydroxylation: Dihydroxylation of the double bond can be achieved with reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). libretexts.orgyoutube.com These reactions typically proceed via syn-addition, resulting in the formation of a vicinal diol with a specific relative stereochemistry. For example, reaction with OsO4 followed by a reductive workup would yield a syn-diol.

ReactionReagentStereochemistry of AdditionProduct
Epoxidationm-CPBASynEpoxide
Dihydroxylation1. OsO4, 2. NaHSO3SynVicinal Diol
Dihydroxylation1. RCO3H, 2. H3O+AntiVicinal Diol

The butenyl side chain can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a component in other cycloaddition processes. The reactivity in these reactions is influenced by the electronic nature of the pyridine ring.

Diels-Alder Reaction: The alkenyl group can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. libretexts.org The electron-withdrawing nature of the pyridine ring can enhance the dienophilic character of the butenyl side chain, particularly if the nitrogen is protonated or coordinated to a Lewis acid.

Intramolecular Cycloaddition: If the pyridine ring were to be further substituted with a diene moiety, an intramolecular Diels-Alder (IMDA) reaction could be envisioned. Such reactions are powerful tools for the construction of complex polycyclic systems.

Annulation Processes: Intramolecular annulation reactions involving the butenyl group could also be a pathway to fused ring systems. For instance, under acidic conditions, the double bond could potentially cyclize onto an activated position of the pyridine ring, although this would likely require specific substitution patterns to be favorable.

The allylic positions of the butenyl side chain (the carbon atoms adjacent to the double bond) are activated and can undergo a variety of functionalization and rearrangement reactions.

Allylic Functionalization: Reactions such as allylic halogenation with N-bromosuccinimide (NBS) or allylic oxidation with selenium dioxide (SeO2) can introduce functionality at the allylic position. These reactions often proceed through radical or pericyclic mechanisms.

Allylic Rearrangements: The butenyl group can undergo allylic rearrangements, where the double bond shifts its position. organic-chemistry.orgnih.gov These rearrangements can be catalyzed by acids or metals and often proceed through an allylic carbocation or a related intermediate. For instance, treatment with a strong acid could lead to a mixture of isomeric pyridines with the double bond in a different position within the side chain.

A notable rearrangement is the aza-Cope rearrangement , which is a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a nitrogen atom. wikipedia.org In the context of this compound, if the pyridine nitrogen were to be quaternized with an appropriate allyl group, a subsequent aza-Cope rearrangement could be a viable pathway for skeletal reorganization. A related process involves the reaction of 2-alkylpyridines with Morita–Baylis–Hillman carbonates, which is proposed to proceed through a tandem SN2' nucleophilic substitution followed by an aza-Cope rearrangement. nih.gov

Reactivity of the 2-Methyl Group on the Pyridine Core

The presence of a methyl group at the C2-position of the pyridine ring in this compound, also known as 2-picoline, significantly influences its chemical behavior. This methyl group is the primary site for a variety of chemical reactions. wikipedia.orgchemicalbook.com

The methyl group of 2-methylpyridine (B31789) exhibits acidic properties due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. vaia.com This allows for the removal of a proton (deprotonation) by a strong base, leading to the formation of a carbanion. wikipedia.orgchemicalbook.comnumberanalytics.comlibretexts.org A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.org

The stability and reactivity of this carbanion are influenced by several factors, including the inductive effect, hybridization of the charge-bearing atom, and the extent of conjugation. libretexts.org Strong bases like butyllithium (B86547) (BuLi) or phenyllithium (B1222949) (PhLi) are commonly used for the quantitative deprotonation of 2-picoline, as their pKa values are significantly higher than that of 2-picoline (pKa ~34). nih.gov The resulting lithiated species, (6-methyl-2-pyridyl)methyllithium, is a versatile nucleophile in organic synthesis. chemicalbook.comnih.gov

The formation of the carbanion can be represented by the following reaction: H₃CC₅H₄N + BuLi → LiH₂CC₅H₄N + BuH wikipedia.org

The generated carbanion is stabilized by resonance, where the negative charge can be delocalized onto the nitrogen atom of the pyridine ring. vaia.com This stabilization makes the methyl protons of 2-methylpyridine more acidic compared to those of 3-methylpyridine, where such delocalization is not possible. vaia.com

The nucleophilic carbanion generated from the deprotonation of the 2-methyl group can readily participate in condensation and alkylation reactions. wikipedia.orgchemicalbook.comnih.gov These reactions are fundamental for the synthesis of more complex molecules.

Condensation Reactions: The 2-picoline carbanion can react with aldehydes and ketones in condensation reactions. wikipedia.orgchemicalbook.comvaia.com A notable example is the condensation with formaldehyde (B43269) to produce 2-vinylpyridine, a precursor for copolymers used in tire cord adhesives. wikipedia.orgchemicalbook.com Another example is the reaction with benzaldehyde, where the initially formed adduct is stabilized by the elimination of water. vaia.com

ReactantProductApplication
Formaldehyde2-VinylpyridinePrecursor for copolymers in tire cord adhesives. wikipedia.orgchemicalbook.com
BenzaldehydeAdduct stabilized by water eliminationSynthesis of larger molecules. vaia.com

Alkylation Reactions: The lithiated 2-picoline can be alkylated by reacting with various electrophiles, such as epoxides. nih.gov For instance, the reaction of (6-methyl-2-pyridyl)methyllithium with 1,2-epoxyoctane (B1223023) yields the corresponding alcohol adduct. nih.gov The choice of base and reaction conditions can influence the yield and selectivity of these reactions. For example, while both n-BuLi and lithium diisopropylamide (LDA) can be used for deprotonation, n-BuLi is often preferred for quantitative formation of the carbanion. nih.gov The reactivity of the carbanion can also be influenced by substituents on the pyridine ring. nih.gov

ElectrophileProduct
1,2-Epoxyoctane2-((6-methylpyridin-2-yl)methyl)octan-2-ol
2-Methyl-2,3-epoxynonane2-Methyl-3-((6-methylpyridin-2-yl)methyl)nonan-2-ol nih.gov

Vapor-phase alkylation of 2-picoline with lower aliphatic aldehydes at high temperatures (400-550°C) over an alumina (B75360) catalyst is another method to introduce longer alkyl chains at the methyl group. google.com

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of pyridine derivatives like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org

Direct C-H activation is a highly efficient strategy for modifying the pyridine ring. acs.orgrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials.

Osmium complexes, such as OsH₆(PⁱPr₃)₂, have been shown to activate the C-H bond of 2-methylpyridine. acs.org Interestingly, the reaction with 2-methylpyridine leads to the activation of an aromatic C-H bond on the pyridine ring rather than a C-H bond of the methyl group. acs.org This results in the formation of an η²(C,N)-pyridyl derivative. acs.org

Palladium-catalyzed C-H activation is another widely used method. rsc.orgnih.gov For example, a palladium-catalyzed diarylation of pyridines can be achieved using a transient activator strategy, where an in-situ generated N-methylpyridinium salt is arylated at both the 2- and 6-positions. nih.gov Manganese complexes have also been employed for the C-H arylation and alkylation of 2-picolinamides, derivatives of 2-picoline. thieme-connect.com

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C and C-heteroatom bonds. wikipedia.org The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is a versatile method for creating biaryl compounds and can be applied to pyridine derivatives. mdpi.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo Suzuki cross-coupling with various arylboronic acids to produce a range of novel pyridine derivatives in good yields. mdpi.com

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium catalyst reacts with an organic halide. wikipedia.org

Transmetalation: The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium catalyst. wikipedia.org

Reductive Elimination: The two organic fragments are coupled, and the palladium catalyst is regenerated. wikipedia.org

These reactions can tolerate a wide variety of functional groups, making them highly valuable for the synthesis of complex molecules. mdpi.com While specific examples for the direct cross-coupling of this compound are not detailed in the provided search results, the reactivity of similar 2-methylpyridine derivatives suggests that this compound would be a suitable substrate for such transformations, particularly if a halo-substituent is present on the pyridine ring. mdpi.com

Cross-Coupling ReactionCatalystReactantsProduct Type
Suzuki-MiyauraPalladium(0) complexesOrganohalide, Organoboron compoundBiaryl compounds mdpi.com
StillePalladium(0) complexesOrganohalide, Organotin compoundC-C coupled products libretexts.org
Buchwald-Hartwig AminationPalladium complexesAryl halide, AmineAryl amines libretexts.org

Detailed Mechanistic Investigations of Novel Reactions of this compound

While specific mechanistic studies on novel reactions of this compound itself are not extensively covered in the provided search results, the general principles of reactivity for 2-methylpyridine derivatives offer insights into potential reaction pathways.

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods like Density Functional Theory (DFT). mdpi.comcsic.es For example, DFT studies have been used to investigate the reaction pathways and electronic properties of pyridine derivatives synthesized via Suzuki cross-coupling. mdpi.com Such studies can help in understanding the reactive sites within a molecule through the analysis of frontier molecular orbitals and molecular electrostatic potential maps. mdpi.com

In the context of C-H activation, mechanistic investigations have revealed that the process can be thermodynamically controlled. csic.es For instance, with osmium polyhydride complexes, the kinetically favored C-H activation may occur at sterically less hindered positions, but the final isolated product is the result of thermodynamic control. csic.es

For radical-based cross-coupling reactions, mechanistic studies have indicated that processes may not always follow a classic Minisci-type pathway. nih.gov Instead, a radical-radical coupling between dearomatized intermediates can be the key C-C bond-forming step. nih.gov

Future mechanistic investigations on this compound could focus on the interplay between the reactivity of the 2-methyl group, the butenyl substituent, and the pyridine ring under various reaction conditions, potentially uncovering novel reaction pathways and synthetic applications.

Derivatization and Functionalization Strategies for E 5 but 2 Enyl 2 Methylpyridine

Synthesis of Advanced Pyridine (B92270) Derivatives via But-2-enyl Side Chain Modification

The but-2-enyl side chain of (E)-5-(but-2-enyl)-2-methylpyridine is a versatile handle for introducing structural diversity. Its reactivity allows for the incorporation of heteroatoms and the transformation into various saturated and aromatic analogues.

The double bond in the but-2-enyl group is amenable to a variety of addition reactions, providing a gateway for the introduction of heteroatoms such as oxygen, nitrogen, and halogens.

Epoxidation and Ring-Opening: The treatment of the alkenyl side chain with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding epoxide. This epoxide can then undergo ring-opening reactions with various nucleophiles to introduce oxygen- and nitrogen-containing functional groups. For instance, reaction with water or alcohols would lead to diols and alkoxy alcohols, respectively, while reaction with amines would yield amino alcohols.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of dihaloalkanes. These dihalogenated derivatives can serve as precursors for further transformations, such as dehydrohalogenation to form alkynes or substitution reactions to introduce other functionalities.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of an alcohol at the less substituted carbon. This provides a regiochemical alternative to direct hydration methods.

A representative reaction scheme for the introduction of heteroatoms is shown below:

Starting MaterialReagentsProductFunctional Group Introduced
This compound1. m-CPBA 2. H₃O⁺5-(2,3-Dihydroxybutyl)-2-methylpyridineDiol
This compoundBr₂5-(2,3-Dibromobutyl)-2-methylpyridineVicinal Dibromide
This compound1. BH₃·THF 2. H₂O₂, NaOH5-(3-Hydroxybutyl)-2-methylpyridinePrimary Alcohol

The but-2-enyl side chain can also be transformed into saturated or aromatic structures, significantly altering the compound's steric and electronic properties.

Catalytic Hydrogenation: The double bond of the but-2-enyl group can be readily reduced to a single bond through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction yields 5-butyl-2-methylpyridine, a saturated analogue.

Oxidative Cleavage and Further Manipulation: Ozonolysis of the double bond, followed by an oxidative or reductive workup, can cleave the but-2-enyl chain, yielding an aldehyde or a carboxylic acid. These functional groups can then be used as handles for further synthetic elaborations, including the construction of new ring systems. For example, the resulting aldehyde could undergo a condensation reaction to form a new heterocyclic ring.

Aromatization: While direct aromatization of the but-2-enyl chain is not a straightforward process, it can be achieved through multi-step synthetic sequences. For instance, the side chain could be modified to a precursor suitable for a cyclization and subsequent dehydrogenation reaction to form an additional aromatic ring fused to the pyridine core or as a substituent.

Starting MaterialReagentsProductMoiety Transformation
This compoundH₂, Pd/C5-Butyl-2-methylpyridineSaturation of Alkene
This compound1. O₃ 2. Zn/H₂O3-(2-Methylpyridin-5-yl)propanalOxidative Cleavage to Aldehyde

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. wikipedia.org

The nitrogen atom of this compound can be readily alkylated using alkyl halides to form pyridinium (B92312) salts. This process, known as quaternization, introduces a positive charge on the pyridine ring, which can significantly alter its chemical reactivity and physical properties. wikipedia.org The resulting pyridinium salts can be isolated as stable crystalline solids. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom.

Starting MaterialAlkylating AgentProduct
This compoundMethyl iodide (CH₃I)1-Methyl-5-((E)-but-2-enyl)-2-methylpyridinium iodide
This compoundBenzyl bromide (C₆H₅CH₂Br)1-Benzyl-5-((E)-but-2-enyl)-2-methylpyridinium bromide

Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide can activate the pyridine ring for both electrophilic and nucleophilic substitution.

A particularly interesting reaction of pyridine N-oxides with a 2-methyl group is the Boekelheide rearrangement. wikipedia.org Upon treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), the N-oxide undergoes a rearrangement to afford a 2-hydroxymethylpyridine derivative. wikipedia.orgchemtube3d.com This reaction proceeds through a uiowa.eduuiowa.edu-sigmatropic rearrangement. wikipedia.org

Starting MaterialReagentsIntermediateFinal Product
This compoundm-CPBAThis compound N-oxide-
This compound N-oxideAcetic anhydride (Ac₂O), heat-2-Acetoxymethyl-5-((E)-but-2-enyl)pyridine

Regioselective Derivatization at the Pyridine Core

While the side chain and nitrogen atom offer primary sites for functionalization, the pyridine ring itself can also be derivatized. The existing substituents on the ring, the methyl group at C2 and the but-2-enyl group at C5, direct the regioselectivity of further substitutions.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the N-oxide derivative is more susceptible to electrophilic attack. For this compound N-oxide, electrophilic substitution would be expected to occur at the C4 or C6 positions.

Nucleophilic aromatic substitution is more feasible for pyridine derivatives, especially when a good leaving group is present. youtube.com The quaternized pyridinium salts are particularly activated towards nucleophilic attack. For the N-alkylated derivative of this compound, a strong nucleophile could potentially attack at the C2 or C6 positions.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of substituted pyridines. In the case of this compound, the methyl group at the C2 position can direct lithiation to the C3 position. Subsequent reaction with an electrophile would introduce a substituent at this specific position.

StrategyActivating GroupPosition of FunctionalizationExample Electrophile/Nucleophile
Electrophilic Aromatic SubstitutionN-oxideC4 or C6Nitrating mixture (HNO₃/H₂SO₄)
Nucleophilic Aromatic SubstitutionN-alkylationC2 or C6Sodium methoxide (B1231860) (NaOCH₃)
Directed ortho-Metalation2-Methyl groupC3n-Butyllithium followed by an aldehyde

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) offers an efficient approach to modify complex molecules like this compound at a late step in a synthetic sequence, enabling the rapid generation of analogues with diverse properties. ias.ac.inchemrxiv.org Key to LSF is the selective modification of C-H bonds or other existing functional groups. For this compound, potential LSF strategies can target the pyridine ring, the methyl group, or the butenyl side chain.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly after activation. ias.ac.in Conversely, direct electrophilic substitution is challenging. Methodologies for the C-H functionalization of pyridines often rely on transition-metal catalysis or radical-based approaches to achieve regioselectivity. nih.govnih.govrsc.org

Table 1: Potential Late-Stage Functionalization Reactions for this compound

Target SiteReaction TypeReagents and Conditions (Exemplary)Potential Product
Pyridine Ring (C4/C6)Minisci-type ReactionAlkyl radicals (from carboxylic acids, etc.), AgNO₃, (NH₄)₂S₂O₈4-Alkyl-(E)-5-(but-2-enyl)-2-methylpyridine
Pyridine Ring (C3)Directed C-H BorylationIr-based catalyst, bis(pinacolato)diboron(E)-5-(But-2-enyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Methyl Group (C2)Deprotonation-Alkylationn-Butyllithium, then an electrophile (e.g., alkyl halide)(E)-5-(But-2-enyl)-2-(substituted-methyl)pyridine
Butenyl Side ChainEpoxidationm-Chloroperoxybenzoic acid (mCPBA)(E)-2-Methyl-5-(oxiran-2-ylmethyl)pyridine derivative
Butenyl Side ChainDihydroxylationOsmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO)5-(2,3-Dihydroxybutyl)-2-methylpyridine

Note: The reactions and products listed are hypothetical and based on general reactivity patterns of similar compounds. Specific experimental validation for this compound is required.

The butenyl side chain offers additional avenues for functionalization. The double bond can undergo a variety of classic transformations, including epoxidation, dihydroxylation, and cleavage reactions. Furthermore, metathesis reactions could potentially be employed to extend or modify the side chain, leading to a wider range of derivatives.

Synthesis of Polycyclic Pyridine Systems Incorporating the Compound's Structure

The structure of this compound contains both a pyridine ring and a reactive alkenyl chain, making it a potential precursor for the synthesis of fused polycyclic systems through intramolecular cyclization reactions. beilstein-journals.orgencyclopedia.pub Such transformations are valuable for creating rigid, three-dimensional scaffolds of interest in medicinal chemistry and materials science.

The specific nature of the cyclization would depend on the reaction conditions and any pre-functionalization of the starting material. For instance, an intramolecular Heck reaction could be envisioned if a suitable halide were introduced onto the pyridine ring. Alternatively, acid-catalyzed cyclization could lead to the formation of new carbocycles fused to the pyridine core.

Table 2: Hypothetical Intramolecular Cyclization Strategies for this compound Derivatives

Cyclization StrategyRequired Pre-functionalizationCatalyst/Reagent (Exemplary)Potential Polycyclic System
Intramolecular Heck ReactionHalogenation of the pyridine ring (e.g., at C4 or C6)Pd(OAc)₂, PPh₃, baseDihydronaphthyridine derivative
Friedel-Crafts-type CyclizationActivation of the butenyl chain (e.g., via protonation)Strong acid (e.g., polyphosphoric acid)Tetrahydroquinoline derivative
Radical CyclizationGeneration of a radical on the pyridine or butenyl chainRadical initiator (e.g., AIBN), tin hydrideFused piperidine (B6355638) derivative
Metathesis CyclizationIntroduction of a second double bondGrubbs' catalystMacrocyclic pyridine derivative

Note: These proposed cyclization pathways are illustrative and would require experimental investigation to determine their feasibility and outcomes for this specific substrate.

The synthesis of fused heterocyclic polymers containing naphthoquinone structures has also been explored, highlighting the potential for creating complex macromolecular architectures from functionalized heterocyclic monomers. rsc.org While not directly demonstrated with this compound, this research suggests that appropriate derivatization could enable its incorporation into novel polymeric materials.

No Theoretical and Computational Chemistry Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the chemical properties of This compound were found. The requested in-depth analysis, which was to be structured around its electronic structure, molecular orbital analysis, conformational analysis, stereochemical influences, and reaction mechanism predictions, cannot be provided at this time due to the absence of published research on this particular compound.

The search for data included queries for Density Functional Theory (DFT) calculations, ab initio studies, and analyses of rotational barriers and intermolecular interactions specifically for this compound. However, the scientific literature does not appear to contain specific research articles or datasets that would allow for a detailed discussion of its ground state properties, reactivity predictions, or the energy profiles of its conformers.

While general computational methodologies exist for such analyses and have been applied to related pyridine derivatives, the direct application and reporting of these methods for this compound have not been documented in accessible scholarly sources. Research in computational chemistry is vast, but it is often focused on molecules with specific known applications or fundamental theoretical interest, and it appears this particular compound has not yet been a subject of such detailed investigation.

Therefore, the sections and subsections outlined in the request, including electronic structure analysis, conformational studies, and reaction mechanism predictions, remain unaddressed in the current body of scientific knowledge.

Theoretical and Computational Chemistry Studies of E 5 but 2 Enyl 2 Methylpyridine

Reaction Mechanism Predictions and Transition State Elucidation

Computational Modeling of Key Reaction Steps and Intermediates

While specific computational studies on the reaction mechanisms of (E)-5-(But-2-enyl)-2-methylpyridine are not extensively documented in the literature, the principles of computational organic chemistry allow for the modeling of its key reaction steps and intermediates. Density Functional Theory (DFT) is a prominent method for such investigations, providing a balance between accuracy and computational cost. researchgate.netpitt.edu

The reactivity of the pyridine (B92270) ring and the butenyl side chain can be computationally explored. For instance, electrophilic aromatic substitution on the pyridine ring is a common reaction. Computational modeling can elucidate the preferred sites of substitution by calculating the energies of the sigma-complex intermediates. The presence of the methyl and butenyl groups influences the electron density of the ring, and DFT calculations can quantify this effect, predicting the most likely positions for electrophilic attack.

Furthermore, reactions involving the butenyl side chain, such as addition or oxidation reactions, can be modeled. The transition states of these reactions can be located, and their energies calculated to determine the activation barriers. This information is crucial for understanding the kinetics and feasibility of different reaction pathways. For example, the reaction of this compound with an electrophile like a halogen would involve the formation of a halonium ion intermediate, the structure and stability of which can be precisely calculated.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. The inherent electronic properties of the pyridine ring, with the nitrogen atom being more electronegative than the carbon atoms, lead to a non-uniform electron distribution, which can be further modulated by substituents.

Regioselectivity: The regioselectivity of reactions such as electrophilic substitution or lithiation can be predicted by analyzing the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound. For instance, in electrophilic reactions, the positions with the highest electron density are generally favored. DFT calculations can generate maps of electron density and predict the most nucleophilic sites on the pyridine ring. Conversely, for nucleophilic attack, the most electrophilic sites can be identified. Studies on other substituted pyridines have demonstrated the utility of DFT in predicting regioselective functionalization. researchgate.netnih.govnih.gov

Stereoselectivity: The "E" configuration of the butenyl side chain is a key stereochemical feature. Computational modeling can be employed to study reactions where this stereocenter might influence the formation of new stereocenters. For example, in a diastereoselective reaction involving the butenyl double bond, the energies of the different diastereomeric transition states can be calculated. The transition state with the lower energy will correspond to the major product, thus predicting the stereochemical outcome of the reaction. While specific studies on this molecule are lacking, the principles have been successfully applied to a wide range of organic reactions. researchgate.net

Spectroscopic Property Simulations and Validation Studies

Computational methods are instrumental in the prediction and interpretation of spectroscopic data. These simulations not only help in the characterization of this compound but also serve to validate the accuracy of the computational models used.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Below is a table of predicted ¹H NMR chemical shifts for this compound, based on typical values for similar structural motifs.

ProtonPredicted Chemical Shift (ppm)
Methyl (on pyridine)2.4 - 2.6
Methylene (B1212753) (allylic)3.3 - 3.5
Olefinic (CH=CH)5.4 - 5.8
Methyl (on butenyl)1.6 - 1.8
Pyridine H37.0 - 7.2
Pyridine H47.4 - 7.6
Pyridine H68.2 - 8.4

These are estimated values and would require specific DFT calculations for higher accuracy.

Similarly, predicted ¹³C NMR chemical shifts can be calculated to aid in the structural assignment.

CarbonPredicted Chemical Shift (ppm)
Methyl (on pyridine)22 - 25
Methylene (allylic)35 - 38
Olefinic (CH=CH)125 - 135
Methyl (on butenyl)17 - 19
Pyridine C2155 - 158
Pyridine C3135 - 138
Pyridine C4130 - 133
Pyridine C5138 - 141
Pyridine C6148 - 151

These are estimated values and would require specific DFT calculations for higher accuracy.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis using methods like DFT can predict the vibrational spectrum of this compound. These calculations provide the frequencies and intensities of the vibrational modes, which can be directly compared with experimental spectra.

The predicted IR spectrum would show characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, the C=C and C=N stretching of the pyridine ring, and the C=C stretching of the butenyl side chain. The out-of-plane bending modes in the low-frequency region are also characteristic.

A table of key predicted vibrational frequencies is presented below:

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N Stretch (Pyridine)1580 - 1620
C=C Stretch (Pyridine)1450 - 1600
C=C Stretch (Butenyl)1650 - 1680
C-H Bend (Aliphatic)1370 - 1470
C-H Out-of-Plane Bend (Aromatic)700 - 900

These are general ranges and specific frequencies would be obtained from DFT calculations.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from computational calculations provide a quantitative measure of the reactivity and potential interactions of this compound. These descriptors are crucial for understanding its chemical behavior and for designing new molecules with desired properties.

Several key descriptors can be calculated using DFT:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the pyridine ring and the butenyl side chain, making these the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring would be a region of significant negative potential.

A table of computed properties for this compound from the PubChem database is provided below, which includes some of these descriptors. nih.gov

PropertyValue
Molecular Weight147.22 g/mol
XLogP3-AA2.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass147.104800 g/mol
Topological Polar Surface Area12.9 Ų

These descriptors, in conjunction with detailed computational modeling, provide a comprehensive theoretical framework for understanding the chemical properties and reactivity of this compound. This knowledge is essential for its potential applications in various fields of chemistry.

Advanced Spectroscopic and Analytical Methodologies in the Research of E 5 but 2 Enyl 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For (E)-5-(But-2-enyl)-2-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidationgla.ac.uknih.gov

Two-dimensional NMR techniques are critical for establishing the bonding framework of a molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the protons of the butenyl side chain, specifically between the methyl protons (H-1') and the adjacent olefinic proton (H-2'), and between the other olefinic proton (H-3') and the methylene (B1212753) protons (H-4'). It would also show correlations between the protons on the pyridine (B92270) ring that are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a carbon atom and the proton(s) attached to it. This allows for the direct assignment of carbon signals based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between proton and carbon atoms, typically over two or three bonds. This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For instance, HMBC would show correlations from the methyl protons on the pyridine ring (at C-2) to the C-2 and C-3 carbons of the ring. Similarly, correlations from the methylene protons of the butenyl chain (H-4') to carbons C-4, C-5, and C-6 of the pyridine ring would definitively establish the attachment point of the side chain.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below, based on typical values for similar pyridine derivatives.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from ¹H at this position)
2157.0-to C-3, C-6, 2-CH₃
3136.57.4 (dd)to C-2, C-4, C-5
4123.07.0 (d)to C-2, C-5, C-6
5132.5-to C-3, C-4, C-6, C-4'
6149.08.3 (d)to C-2, C-4, C-5
2-CH₃24.02.5 (s)to C-2, C-3
1'17.91.7 (d)to C-2', C-3'
2'125.05.5 (dq)to C-1', C-3', C-4'
3'130.05.6 (dq)to C-1', C-2', C-4'
4'34.03.3 (d)to C-5, C-2', C-3'

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. For this compound, the primary focus of a DNMR study would be the rotational barrier around the C5-C4' bond connecting the pyridine ring and the butenyl side chain.

By acquiring NMR spectra at various temperatures, it would be possible to observe changes in the line shapes of the proton and carbon signals. At low temperatures, rotation around the C5-C4' bond might be slow enough to result in distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. Analysis of these temperature-dependent spectral changes would allow for the calculation of the activation energy (ΔG‡) for this rotational process, providing valuable insight into the molecule's conformational flexibility. However, no specific experimental data on such studies for this compound are currently available.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)researchgate.net

For a compound like this compound, both HRMS and MS/MS would yield crucial information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound with the molecular formula C₁₀H₁₃N, the calculated exact mass is 147.1048 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the connectivity and stability of different parts of the molecule.

Investigation of Ionization Mechanisms and Fragmentation Patterns

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to follow predictable pathways based on the stability of the resulting cations and neutral losses.

Upon ionization, the molecular ion [C₁₀H₁₃N]⁺˙ (m/z 147) would be formed. Key fragmentation pathways would likely involve:

Benzylic cleavage: Cleavage of the bond between C4' and the butenyl chain is highly probable due to the formation of a stable tropylium-like ion or a resonance-stabilized pyridinylmethyl cation. This would result in a major fragment ion.

Loss of a methyl radical: Loss of a methyl group from the butenyl chain or the pyridine ring could occur.

Rearrangements: McLafferty-type rearrangements could be possible if the geometry allows for the transfer of a hydrogen atom to the pyridine nitrogen or another suitable acceptor site.

A hypothetical fragmentation pattern is outlined in the table below, based on common fragmentation mechanisms for similar structures.

m/zProposed FragmentPlausible Origin
147[C₁₀H₁₃N]⁺˙Molecular Ion
132[C₉H₁₀N]⁺Loss of CH₃
106[C₇H₈N]⁺Benzylic cleavage, loss of C₃H₅
91[C₆H₅N]⁺˙Cleavage of the butenyl chain

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyridine ring and the butenyl side chain.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing modes would be observed at lower frequencies.

Butenyl Side Chain Vibrations: The C-H stretching vibrations of the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region. The C=C stretching vibration of the trans-disubstituted double bond would be expected around 1670 cm⁻¹, and the out-of-plane C-H bending vibration for the trans-alkene would appear as a strong band near 965 cm⁻¹.

A table of expected characteristic vibrational frequencies is provided below.

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2960Asymmetric CH₃ stretch
~2925Asymmetric CH₂ stretch
~2870Symmetric CH₃ stretch
~2850Symmetric CH₂ stretch
~1670C=C stretch (trans-alkene)
~1600, 1570, 1470, 1430Pyridine ring C=C and C=N stretching
~965trans-alkene C-H out-of-plane bend

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly documented, analysis of its derivatives provides invaluable structural information. For instance, the crystallographic analysis of 5-amino-2-methylpyridinium hydrogen fumarate, a related 2,5-disubstituted pyridine, reveals precise details about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

In such a study, the data obtained would include the exact geometry of the pyridine ring, which can deviate slightly from perfect planarity due to substituent effects. It also elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-π stacking that govern the solid-state structure. nih.gov This information is crucial for understanding the physical properties of the material and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a 2,5-Disubstituted Pyridine Derivative (5-amino-2-methylpyridinium hydrogen fumarate)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.54
b (Å)5.82
c (Å)14.61
β (°)114.2
Volume (ų)1049
Z (molecules/unit cell)4

Source: Adapted from data on 5-amino-2-methylpyridinium hydrogen fumarate. nih.gov This data is for a derivative and serves as an example of the information obtained from X-ray crystallography.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Configuration of Enantiopure Analogues

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules. saschirality.org this compound is achiral. However, if a chiral center were introduced into its structure, for example, by substitution on the butenyl chain to create an analogue like (E)-5-(1-methylbut-2-enyl)-2-methylpyridine, chiroptical techniques would be indispensable.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. saschirality.org This technique is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental CD spectrum of a chiral analogue to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter can be unambiguously determined. rsc.org Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, making it a valuable tool for assessing the stereochemical purity of enantiopure samples. Theoretical studies on other chiral pyridine derivatives have shown that the position of substituents on the pyridine ring significantly influences the resulting CD spectra, providing a basis for structure-spectra correlations. rsc.org

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research

Chromatographic methods are central to the analysis and purification of this compound in a research setting.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. In GC, the compound is vaporized and separated from other components of a mixture as it passes through a capillary column. The retention time is a characteristic property used for identification.

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (molecular weight 147.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 147. A prominent fragment would likely arise from benzylic-type cleavage of the C-C bond between the pyridine ring and the butenyl side chain, yielding a fragment at m/z 92. Analysis of related pyridine alkaloids by GC-MS supports such fragmentation patterns. manupatra.inijpsr.info This technique is highly sensitive and selective, making it excellent for confirming the identity and assessing the purity of the compound in complex mixtures. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of Pyridine Derivatives

Parameter Condition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow rate (~1 mL/min)
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40 - 400 amu

Note: These are general parameters and would be optimized for the specific analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of less volatile or thermally unstable compounds. For a polar compound like this compound, reversed-phase HPLC would be a primary method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). helixchrom.com The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and resolution for basic compounds like pyridines. helixchrom.com

HPLC is invaluable for monitoring the progress of a synthesis by separating the product from starting materials and byproducts. By injecting aliquots of the reaction mixture at different times, the consumption of reactants and the formation of the product can be quantified. For purification, preparative HPLC can be employed to isolate the compound of interest in high purity. The purity of the collected fractions can then be assessed by analytical HPLC, where a sharp, symmetrical peak at a single retention time indicates a pure sample. Different column chemistries, such as those designed for separating isomers, can also be employed to resolve this compound from its Z-isomer. nacalai.com

Table 4: Common HPLC Conditions for the Separation of Pyridine Derivatives

Parameter Condition
Mode Reversed-Phase or Mixed-Mode Cation-Exchange helixchrom.com
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or specialized columns for isomers (e.g., PYE) nacalai.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid helixchrom.com
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)
Detection UV-Vis at ~260-275 nm

Advanced Applications and Role in Materials Science and Catalysis Research

(E)-5-(But-2-enyl)-2-methylpyridine as a Ligand in Transition Metal Catalysis

The nitrogen atom in the pyridine (B92270) ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metal centers. This property is fundamental to its role as a ligand in homogeneous catalysis, where it can be used to modulate the electronic and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability.

Design and Synthesis of Metal Complexes with Pyridine-Based Ligands

The synthesis of transition metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. chemrxiv.org A common and straightforward method involves the direct reaction of a metal salt with the pyridine ligand in a suitable solvent. chemrxiv.orgacs.org For instance, complexes of nickel(II), copper(I), and silver(I) have been synthesized by refluxing the corresponding metal halide or nitrate (B79036) salts with pyridine in ethanol. acs.org Similarly, palladium(II) complexes, which are of significant interest in catalysis, can be prepared from palladium(II) salts. acs.org

The design of these complexes can be highly modular. By varying the substituents on the pyridine ring, such as the butenyl and methyl groups in this compound, it is possible to fine-tune the properties of the resulting metal complex. fu-berlin.de These substituents can influence the ligand's basicity and steric bulk, which in turn affects the geometry and electronic properties of the metal center. fu-berlin.de For example, a range of di- and tetrasubstituted palladium(II) complexes with square-planar geometry have been synthesized using various functionalized pyridine ligands. fu-berlin.de The resulting complexes can be neutral or ionic, depending on the starting materials and reaction conditions. For example, cobalt(II) complexes with a pyridine-based macrocyclic ligand have been prepared and characterized, demonstrating the versatility of pyridine derivatives in forming structurally diverse coordination compounds. rsc.org

Table 1: Examples of Synthesis Methods for Transition Metal Complexes with Pyridine-Based Ligands

Metal Ion Ligand Type Synthesis Method Resulting Complex Type Reference
Ni(II), Cu(I), Ag(I) Pyridine Direct reaction with metal salts in ethanol [MLx]n+ acs.org
Pd(II) Functionalized Pyridines Reaction with Pd(II) salts [PdL2Y2], PdL42 fu-berlin.de
Co(II) Pyridine-based macrocycle Reaction with Co(II) salts [Co(L)X]+ rsc.org
Cu(II), Pt(II), Pd(II) Pyridine-containing oxazolidinone Reaction with metal salts [Cu(L)2(ClO4)2], trans-[Pt(L)(DMSO)Cl2], trans-[Pd(L)2Cl2] acs.org

Catalytic Activity in Diverse Organic Transformations (e.g., Cross-Couplings, Hydrogenations)

Palladium complexes featuring pyridine-based ligands have demonstrated significant efficacy as catalysts in a variety of important organic reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. fu-berlin.denih.gov These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

The catalytic performance of these complexes is often linked to the electronic properties of the pyridine ligand. For instance, in some palladium-catalyzed reactions, complexes with more basic pyridine ligands tend to exhibit higher catalytic effectiveness. nih.gov The substituents on the pyridine ring play a crucial role in modulating this basicity. Electron-donating groups, like the methyl and butenyl groups in this compound, can increase the electron density on the nitrogen atom, enhancing its ability to coordinate to the metal and potentially improving catalytic activity.

In the context of Suzuki-Miyaura cross-coupling, many palladium(II) complexes with substituted pyridine ligands act as efficient precatalysts, achieving high yields of the desired products. nih.gov Similarly, in Heck cross-coupling reactions, these complexes have shown good catalytic activity and selectivity. fu-berlin.de The utility of pyridine-based ligands extends to other transformations as well, including the carbonylation and reduction of nitro compounds. fu-berlin.de While the use of pyridine-2-boronates in Suzuki reactions can be challenging, pyridine sulfinates have emerged as effective alternatives, broadening the scope of these powerful cross-coupling methods. rsc.orgacs.org

Table 2: Catalytic Applications of Palladium-Pyridine Complexes

Reaction Type Catalyst System Key Findings Reference
Suzuki-Miyaura Coupling Pd(II) complexes with substituted pyridines High yields (>90%); ligand basicity can influence efficiency. nih.gov
Heck Coupling Pd(II) complexes with substituted pyridines Good activity and selectivity; yields of 61-100% for various substrates. fu-berlin.de
C-H Alkenylation Pd(OAc)2 with pyridine ligands Ligand-free systems can yield mixtures of products; ligands direct selectivity. acs.org
C-C Cross-Coupling Pd catalyst with pyridine sulfinates Overcomes challenges associated with pyridine-2-boronates. rsc.orgacs.org

Integration into Polymer and Supramolecular Materials

The structural features of this compound also make it a candidate for incorporation into larger, more complex material structures such as polymers and supramolecular assemblies.

Monomer for Functional Polymeric Architectures

Pyridine-containing polymers are a class of materials with a wide range of potential applications, including the capture of contaminants, catalysis, and the formation of self-assembling block copolymers. nih.govresearchgate.net The butenyl group in this compound provides a polymerizable handle, suggesting its potential use as a monomer.

However, the synthesis of polymers from pyridine-containing monomers can be challenging. The Lewis basicity of the pyridine nitrogen can interfere with transition-metal-catalyzed polymerizations, such as ring-opening metathesis polymerization (ROMP), by coordinating to the metal center and inhibiting catalytic activity. chemrxiv.orgnih.gov To address this, strategies such as designing monomers with increased steric hindrance around the nitrogen atom have been developed to enable well-controlled polymerization. nih.gov

Various types of pyridine-based monomers have been successfully polymerized. These include vinyl pyridines, which are used to create materials for metal absorption and as supports for recyclable reagents. nih.gov Acrylate and methacrylate (B99206) monomers with pendant pyridine groups have also been synthesized and polymerized via atom transfer radical polymerization (ATRP) to produce polymers with good solubility and low glass-transition temperatures. researchgate.net The resulting polymers can be further functionalized, for example, by quaternizing the nitrogen atom to create polyelectrolytes. nih.gov

Self-Assembly and Molecular Recognition in Supramolecular Chemistry

In the field of supramolecular chemistry, the directional and predictable nature of metal-ligand coordination is harnessed to construct large, well-defined assemblies from smaller molecular components. Pyridine-based ligands are central to this "coordination-driven self-assembly" approach. fu-berlin.deacs.org The defined coordination angles of pyridine ligands when bound to metal ions allow for the rational design of complex supramolecular architectures, such as molecular polygons and cages. acs.orgfu-berlin.de

This compound, with its single coordination site on the pyridine nitrogen, can act as a monodentate ligand in such assemblies. When combined with appropriate metal precursors, such as square-planar palladium(II) or platinum(II) complexes, these types of ligands can form the vertices or sides of discrete supramolecular structures. rsc.org The specific geometry of the final assembly is dictated by the coordination preference of the metal ion and the structure of the ligand. Pyridine-amide based ligands have also been extensively used to create a variety of topologies due to their structural flexibility and dual functional groups. rsc.org

These supramolecular structures are not merely aesthetically pleasing; they can exhibit unique properties and functions, such as molecular recognition, encapsulation of guest molecules, and catalysis within confined spaces. acs.org The self-assembly process itself can be influenced by various factors, including solvent, the counter-ions of the metal salt, and the presence of other coordinating species, highlighting the dynamic and responsive nature of these systems. acs.org

Role as a Synthetic Intermediate for Complex Molecular Architectures

Beyond its direct use as a ligand or monomer, this compound is a versatile synthetic intermediate that can be chemically transformed into a variety of more complex molecules. The pyridine ring and the butenyl side chain represent two distinct sites for chemical modification.

The butenyl group is a particularly reactive handle. The carbon-carbon double bond can undergo a range of classic organic reactions. For example, oxidative cleavage of the double bond using agents like ozone (ozonolysis) or hot potassium permanganate (B83412) would break the butenyl chain, yielding smaller, functionalized molecules such as aldehydes or carboxylic acids attached to the pyridine ring. libretexts.org Alternatively, the double bond can be dihydroxylated using reagents like osmium tetroxide to form a diol, or it could be subjected to other addition reactions to introduce new functional groups. libretexts.org

The pyridine ring itself is also amenable to further functionalization. While electrophilic aromatic substitution on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, such reactions are possible under specific conditions. youtube.com More readily, the nitrogen atom can act as a nucleophile, undergoing alkylation or acylation. youtube.com Furthermore, reactions such as the Chichibabin reaction allow for the direct amination of the pyridine ring. youtube.com The presence of the methyl and butenyl substituents will influence the regioselectivity of these reactions. The pyridine ring can also be activated towards certain transformations by forming the corresponding N-oxide. youtube.com This versatility makes pyridine derivatives valuable scaffolds in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net

Precursor in the Synthesis of Non-Biological Complex Molecules

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of functional materials and complex organic molecules. acs.org The synthesis of highly substituted pyridines is a key objective in organic chemistry, as the strategic placement of functional groups allows for the construction of intricate molecular architectures. acs.org

This compound can be viewed as a valuable precursor for more complex, non-biological molecules for several reasons:

The Pyridine Core: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent ligand for coordinating with metal ions. This property is fundamental in the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.org

The Butenyl Group: The carbon-carbon double bond in the butenyl side chain is a reactive site amenable to a wide range of chemical transformations. It can undergo reactions such as hydrogenation, halogenation, epoxidation, or polymerization, allowing it to be converted into other functional groups or used to link the pyridine unit to other molecules or polymer chains.

The Methyl Group: The methyl group can also be functionalized, typically through oxidation or halogenation, to introduce further reactive handles for building molecular complexity.

Through these reactive sites, this compound could serve as a starting material for creating larger, multi-component systems with tailored electronic or material properties.

Building Block for Advanced Chemical Scaffolds

In medicinal chemistry and materials science, a "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached. Pyridinophanes, which are macrocyclic compounds containing a pyridine ring, are examples of scaffolds used as catalytic precursors and biological mimics. The properties of these scaffolds can be finely tuned by making substitutions on the pyridine ring. nih.gov

This compound itself can be considered a foundational building block for creating more elaborate chemical scaffolds. Its utility stems from:

Versatile Connectivity: The pyridine ring can be incorporated into larger macrocyclic or polymeric structures. The nitrogen atom provides a key coordination site, influencing the geometry and electronic properties of the resulting scaffold. acs.orgnih.gov

Tunable Properties: The butenyl and methyl substituents influence the steric and electronic environment of the pyridine ring. These groups can be modified in subsequent synthetic steps to fine-tune the properties of the final scaffold, such as its solubility, stability, and affinity for other molecules or metal ions.

The ability to modify the pyridine ring is crucial for creating functional materials. For instance, in the development of molecular assemblies, the geometry and number of coordination sites on the pyridine-based ligand dictate the final structure and properties of the material. acs.org Therefore, the specific substitution pattern of this compound makes it a potentially useful component for designing novel scaffolds in materials science.

Analytical Probes and Sensors Based on Pyridine Luminescence/Coordination (Non-Biological Context)

Pyridine derivatives are widely employed in the design of fluorescent chemosensors. researchgate.net The underlying principle often involves the coordination of the pyridine nitrogen to a metal ion, which in turn modulates the fluorescence properties of an attached fluorophore. This change in luminescence—either enhancement ("turn-on") or quenching ("turn-off")—allows for the detection of the target analyte. researchgate.netnih.gov

The substituents on the pyridine ring play a critical role in tuning the photophysical properties of such sensors. mdpi.com Electron-donating groups, like alkyl groups, can influence the energy levels of the molecule and, consequently, its absorption and emission wavelengths.

Table 1: Effect of Substituents on the Fluorescent Properties of Pyridin-1(2H)-ylacrylates This table, based on analogous pyridine systems, illustrates how different functional groups can modulate the luminescent properties of a pyridine-containing scaffold. mdpi.com

Substituent on Pyridine RingEffect on FluorescenceWavelength Shift
Electron-donating group (e.g., Alkyl)Red-shiftTo longer wavelengths
Electron-withdrawing group (e.g., Cyano)Blue-shiftTo shorter wavelengths

This principle of tuning by substitution suggests that the specific alkyl groups on this compound would influence its potential performance if incorporated into a luminescent sensor. The pyridine moiety would serve as the coordination site for an analyte, and this binding event could trigger a measurable optical response. researchgate.netresearchgate.net

Environmental and Mechanistic Degradation Studies of E 5 but 2 Enyl 2 Methylpyridine

Photochemical Degradation Pathways in Model Environmental Systems

The photochemical fate of pyridine (B92270) derivatives in the environment is influenced by both direct absorption of UV radiation and indirect reactions with photochemically generated reactive species. tandfonline.com

Mechanism of Photolysis and Identification of Photodegradation Products

Direct photolysis of pyridine compounds can be initiated by the absorption of environmental UV light, leading to the excitation of the molecule. This excitation can result in various reactions, including isomerization and ring cleavage. For pyridine itself, UV irradiation has been shown to yield products such as succinic acid, indicating the breakdown of the heterocyclic ring. nih.gov

The degradation of pyridine N-oxides, which can be formed from pyridines in the environment, proceeds via photochemical valence isomerization. acs.orgnih.gov This process can lead to the formation of hydroxylated intermediates, which are often more susceptible to further degradation. acs.org

For (E)-5-(But-2-enyl)-2-methylpyridine, photochemical reactions could potentially target both the pyridine ring and the butenyl side chain. The double bond in the side chain may be susceptible to photo-isomerization or oxidation. The primary photodegradation products for pyridine derivatives often result from complex reaction sequences including photo-oxidation, hydrogen abstraction, and photolysis. nih.gov

Table 1: Potential Photodegradation Products of Substituted Pyridines

Precursor Type Potential Product(s) Reaction Type
Pyridine Succinic Acid Photolysis, Ring Cleavage
Pyridine N-Oxides Hydroxypyridines Valence Isomerization

Influence of Environmental Factors on Photoreactivity

Several environmental factors can significantly alter the rate and pathway of photochemical degradation for pyridine derivatives.

pH: The pH of the aqueous environment can control the photoreactivity of pyridine compounds. acs.org Protonation of the pyridine nitrogen under acidic conditions alters the electronic structure of the molecule, which can block certain reaction pathways like photocycloaddition and favor others such as isomerization. acs.org

Photosensitizers: Natural photosensitizers present in water bodies, such as dissolved organic matter (e.g., humic acids) and nitrate (B79036) ions, can accelerate photodegradation. nih.gov These substances absorb light and produce reactive oxygen species (ROS), like singlet oxygen and hydroxyl radicals, which then attack the pyridine compound. However, in some cases, no significant effect on the degradation rate has been observed, indicating that direct photolysis can be the dominant pathway. nih.gov

Water Composition: The presence of salts in water can influence photolysis rates. For some compounds, degradation is faster in synthetic seawater and freshwater compared to ultrapure water, suggesting that ionic composition plays a role in the photochemical process. nih.gov

Biotransformation and Enzymatic Degradation Mechanisms (Mechanistic Focus)

Microbial degradation is a crucial pathway for the removal of pyridine and its derivatives from soil and water. tandfonline.com Alkylpyridines are common environmental pollutants, and their biodegradation is of significant interest. researchgate.net

Microorganism-Mediated Transformations of the Pyridine Ring and Side Chain

Numerous bacteria capable of utilizing pyridines as their sole source of carbon and nitrogen have been isolated. tandfonline.com Genera such as Arthrobacter, Bacillus, and Paracoccus are known to degrade pyridine and its methylated derivatives. nih.gov

The biodegradation of alkylpyridines like 2-methylpyridine (B31789) (2-picoline) has been shown to proceed through pathways involving hydroxylated intermediates. researchgate.net For this compound, microorganisms would likely initiate attack on either the pyridine ring or the butenyl side chain. Potential transformations of the side chain could include oxidation, hydration of the double bond, or cleavage. The nature and position of substituents on the pyridine ring are known to significantly affect biodegradability. tandfonline.com

Studies with Arthrobacter sp. have demonstrated that the same enzymatic machinery used to degrade pyridine can also convert 2-methylpyridine into succinic acid, indicating a shared catabolic pathway. asm.org

Elucidation of Enzymatic Pathways and Identification of Metabolites

Significant progress has been made in understanding the enzymatic pathways for pyridine degradation. A well-characterized pathway in Arthrobacter sp. strain 68b involves a set of genes within the pyr gene cluster, located on a metabolic plasmid. asm.orgnih.gov

This pathway does not begin with the typical hydroxylation or reduction of the ring but rather with a direct oxidative cleavage. nih.govasm.org The key steps are:

Ring Cleavage: A two-component flavin-dependent monooxygenase, encoded by pyrA and pyrE, catalyzes the initial cleavage of the pyridine ring between the C-2 and C-3 positions. asm.orgnih.gov

Dehydrogenation: The resulting product, (Z)-N-(4-oxobut-1-enyl)formamide, is then oxidized by (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (pyrB). asm.orgnih.gov

Hydrolysis: An amidohydrolase (pyrC) acts on the subsequent intermediate. asm.org

Final Conversion: Succinate semialdehyde dehydrogenase (pyrD) catalyzes the final step, producing succinic acid, which can then enter central metabolism. asm.orgnih.gov

The metabolites identified in this pathway provide a clear mechanistic route from the pyridine ring to a common cellular metabolite. It is plausible that this compound could be funneled into a similar pathway, likely following initial enzymatic modification of its side chain.

Table 2: Key Enzymes and Metabolites in the Arthrobacter sp. Pyridine Degradation Pathway

Gene Enzyme Substrate Product
pyrA / pyrE Pyridine Monooxygenase System Pyridine (Z)-N-(4-oxobut-1-enyl)formamide
pyrB (Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase (Z)-N-(4-oxobut-1-enyl)formamide (Z)-4-formamidobut-3-enoic acid
pyrC Amidohydrolase (Z)-4-formamidobut-3-enoic acid Succinic acid semialdehyde

Advanced Oxidation Processes (AOPs) for Pyridine Ring Cleavage and Mineralization

Advanced Oxidation Processes (AOPs) are effective technologies for the degradation of recalcitrant organic compounds like pyridine that are resistant to conventional treatment methods. mdpi.com AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com

The hydroxyl radical is an electrophilic species that readily attacks the electron-rich pyridine ring. acs.org Theoretical calculations predict that •OH addition to pyridine occurs primarily at the C-3 and C-5 positions. acs.org This initial attack destabilizes the aromatic ring, initiating a cascade of oxidation reactions that lead to ring cleavage and, ultimately, mineralization—the complete conversion of the organic compound to carbon dioxide, water, and inorganic ions. nih.gov

Several AOPs have been successfully applied to the degradation of pyridine:

Photocatalysis (e.g., UV/TiO₂, UV/ZnO): In this process, a semiconductor catalyst (like Pt-ZnO) is irradiated with UV light, generating electron-hole pairs that react with water and oxygen to produce •OH radicals. This method has achieved significant pyridine removal, with efficiency being pH-dependent; acidic conditions are often more favorable. mdpi.com

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to generate •OH radicals. The efficiency is greatly enhanced by UV or simulated solar irradiation (photo-Fenton), leading to high rates of pyridine degradation and mineralization. researchgate.net

Sonolysis: The application of high-frequency ultrasound can also generate •OH radicals through acoustic cavitation. Hybrid systems that combine sonolysis with photocatalysis or photo-Fenton processes have shown enhanced mineralization of recalcitrant pollutants. nih.gov

These processes effectively break the stable pyridine ring, overcoming the limitations of some biological and photochemical methods to achieve complete mineralization. nih.gov

Table 3: Comparison of AOPs for Pyridine Degradation

AOP Method Key Reactants/Conditions Primary Oxidant Typical Outcome
Photocatalysis Semiconductor (e.g., Pt-ZnO), UV Light Hydroxyl Radical (•OH) Degradation, Mineralization
Photo-Fenton Fe²⁺, H₂O₂, UV/Visible Light Hydroxyl Radical (•OH) High Degradation & Mineralization

Emerging Research Frontiers and Future Perspectives on E 5 but 2 Enyl 2 Methylpyridine

The exploration of substituted pyridines continues to be a vibrant area of chemical research, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov Among these, (E)-5-(But-2-enyl)-2-methylpyridine stands as a molecule with potential for further investigation, given its specific structural features. While its fundamental properties are established, the future of this compound lies at the intersection of advanced chemical synthesis, computational science, and materials engineering. This article delves into the emerging research frontiers and future perspectives that could define the next wave of innovation for this compound and related compounds.

Q & A

Q. What are the optimal synthetic routes for (E)-5-(But-2-enyl)-2-methylpyridine, and how can reaction conditions be standardized?

The synthesis of this compound typically involves cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce the but-2-enyl group at the 5-position of 2-methylpyridine. For example, palladium-catalyzed coupling of 2-methylpyridine-5-boronic acid with (E)-1-bromobut-2-ene under inert conditions (e.g., N₂ atmosphere) can achieve stereoselectivity. Reaction parameters like temperature (80–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) must be optimized to minimize byproducts . Continuous flow reactors may enhance reproducibility for scale-up .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its stereochemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming the (E)-configuration of the but-2-enyl group. Coupling constants (J ≈ 12–16 Hz for trans-alkene protons) distinguish stereoisomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1650 cm⁻¹). X-ray crystallography provides definitive stereochemical confirmation if crystalline derivatives are available .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light and oxygen due to its conjugated alkene and pyridine ring. Long-term storage in amber vials under inert gas (argon) at –20°C is recommended. Degradation products, such as oxidized pyridine N-oxide or isomerized (Z)-alkene, can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

The electron-donating methyl group at the 2-position directs electrophiles (e.g., nitration, halogenation) to the 4-position of the pyridine ring via resonance stabilization. The (E)-but-2-enyl group at the 5-position exerts steric and electronic effects: its electron-withdrawing nature deactivates the 3-position, while steric hindrance limits accessibility. Computational studies (DFT) can map electron density distributions to predict reactivity .

Q. How can researchers resolve contradictory data regarding the compound’s catalytic hydrogenation efficiency?

Discrepancies in hydrogenation yields (e.g., for reducing the alkene to butyl) may arise from catalyst choice (Pd/C vs. PtO₂), solvent polarity (methanol vs. ethyl acetate), or substrate purity. Kinetic studies under controlled H₂ pressure (1–3 atm) and temperature (25–50°C) are recommended. Catalyst poisoning by pyridine coordination can be mitigated by acidic additives (e.g., HCl) to protonate the nitrogen .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes or receptors. Focus on the pyridine nitrogen’s role as a hydrogen-bond acceptor and the alkene’s π-π interactions. Comparative studies with (Z)-isomers or analogues (e.g., 5-ethyl-2-methylpyridine) highlight stereoelectronic influences on bioactivity .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic aromatic substitution?

Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity by stabilizing transition states, whereas protic solvents (ethanol) may hinder reactivity via hydrogen bonding. Kinetic studies in varying solvent systems (e.g., Kamlet-Taft parameters) quantify solvation effects. For example, fluoride displacement reactions show higher yields in DMSO due to improved leaving-group stabilization .

Q. What strategies address discrepancies in toxicity profiles reported across in vitro and in vivo studies?

In vitro assays (e.g., Ames test for mutagenicity) may underestimate metabolic activation pathways relevant in vivo. Pair in vitro hepatocyte assays with in vivo rodent studies, monitoring metabolites via LC-MS. Dose-response curves should account for species-specific cytochrome P450 enzyme activity .

Methodological Considerations

  • Data Reproducibility : Standardize synthetic protocols (e.g., reagent purity, drying methods) and validate analytical results across multiple labs .
  • Contradiction Analysis : Use factorial experimental designs to isolate variables (e.g., temperature, catalyst) causing data variability .
  • Safety Protocols : Follow OSHA guidelines for handling pyridine derivatives, including fume hood use and PPE (nitrile gloves, goggles) .

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